Cas no 24246-00-2 (2,1-Benzisothiazole,7-nitro-)
2,1-Benzisothiazole,7-nitro- structure
Product Name:2,1-Benzisothiazole,7-nitro-
CAS No:24246-00-2
MF:C7H4N2O2S
MW:180.183859825134
CID:284362
PubChem ID:10261696
Update Time:2025-04-19
2,1-Benzisothiazole,7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 2,1-Benzisothiazole,7-nitro-
- 7-Nitro-2,1-benzothiazole
- 7-Nitro-2,1-benzisothiazole
- DTXSID10947073
- CCRIS 8323
- 24246-00-2
-
- Inchi: 1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-4-12-8-7(5)6/h1-4H
- InChI Key: IAMBLRQVZCQTNF-UHFFFAOYSA-N
- SMILES: S1C=C2C=CC=C(C2=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 179.99942
- Monoisotopic Mass: 179.999348
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87
- XLogP3: 2.2
Experimental Properties
- Density: 1.526
- Boiling Point: 326.256°C at 760 mmHg
- Flash Point: 151.114°C
- Refractive Index: 1.73
- PSA: 56.03
2,1-Benzisothiazole,7-nitro- Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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